molecular formula C23H25N3O6S2 B2451853 (Z)-methyl 2-(6-methoxy-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 865199-74-2

(Z)-methyl 2-(6-methoxy-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No. B2451853
CAS RN: 865199-74-2
M. Wt: 503.59
InChI Key: RVZCZPBEFGDDIO-VHXPQNKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical And Chemical Properties Analysis

The compound is solid at room temperature . Other physical and chemical properties such as solubility, density, and melting point are not available from the search results.

Scientific Research Applications

  • Synthesis and Characterization :

    • Uma et al. (2017) synthesized derivatives of benzo[d]thiazol, which included compounds structurally related to the target compound. Their study focused on the synthesis and characterization of these derivatives, which are of interest due to their biological activities (Uma, Rajanna, Unnisa, & Saiprakash, 2017).
    • Wang Yu-huan (2009) conducted a study on the synthesis of thiazolyl and imino acetic acid benzothiazolyl thioester derivatives. The research explored optimal conditions for synthesis, potentially aiding in the development of similar compounds (Wang Yu-huan, 2009).
    • Mohamed (2021) reported on the synthesis of ethyl amino(methoxy)methyl-benzo[4,5]thiazole derivatives. The study's focus on the synthesis process provides insight into creating similar molecular structures (Mohamed, 2021).
  • Antimicrobial and Anticancer Activities :

    • Farah et al. (2011) explored the synthesis of benzimidazole derivatives, closely related to the target compound, for potential anticancer applications. This study highlights the therapeutic possibilities of such compounds in oncology (Farah, Gangapuram, Mateeva, Mochona, Ardley, & Redda, 2011).
    • Ovonramwen et al. (2019) synthesized and characterized a compound related to the target molecule and evaluated its antimicrobial activities. This study contributes to understanding the potential antimicrobial applications of similar compounds (Ovonramwen, Owolabi, & Oviawe, 2019).
  • Molecular Modelling and Structural Analysis :

properties

IUPAC Name

methyl 2-[6-methoxy-2-(4-piperidin-1-ylsulfonylbenzoyl)imino-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O6S2/c1-31-17-8-11-19-20(14-17)33-23(26(19)15-21(27)32-2)24-22(28)16-6-9-18(10-7-16)34(29,30)25-12-4-3-5-13-25/h6-11,14H,3-5,12-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVZCZPBEFGDDIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCC4)S2)CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-methyl 2-(6-methoxy-2-((4-(piperidin-1-ylsulfonyl)benzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

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